2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide
Overview
Description
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chromen-2-one and pyridine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Methoxylation and methylation: Introduction of methoxy and methyl groups at specific positions on the chromen-2-one core can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Acylation: The chromen-2-one derivative is then acylated with an acyl chloride or anhydride to introduce the acetamide group.
Coupling with pyridine: Finally, the acetamide derivative is coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the chromen-2-one or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It could interact with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Compounds with a similar chromen-2-one core, such as warfarin and esculetin.
Pyridine derivatives: Compounds containing a pyridine ring, such as nicotinamide and pyridoxine.
Uniqueness
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide is unique due to the combination of the chromen-2-one and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
IUPAC Name |
2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-pyridin-3-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-14-6-7-16(24-3)12(2)18(14)25-19(23)15(11)9-17(22)21-13-5-4-8-20-10-13/h4-8,10H,9H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFVKGNSWKBPPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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